

# Pacritinib Citrate in Myelofibrosis: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Pacritinib Citrate** in the treatment of myelofibrosis. It offers an objective comparison with other approved therapies, supported by experimental data from pivotal clinical trials.

### Introduction to Myelofibrosis and JAK Inhibition

Myelofibrosis is a chronic myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly (enlarged spleen), and debilitating constitutional symptoms. A key driver of myelofibrosis is the dysregulation of the Janus kinase (JAK) signaling pathway, particularly JAK2. This has led to the development of JAK inhibitors as a primary therapeutic strategy. **Pacritinib Citrate** is a kinase inhibitor with activity against wild-type JAK2, the mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3).

# Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is crucial for hematopoiesis and immune response. In myelofibrosis, mutations, most commonly the JAK2V617F mutation, lead to constitutive activation of this pathway, resulting in uncontrolled cell growth and production of inflammatory cytokines. Pacritinib selectively inhibits JAK2, thereby blocking the downstream signaling cascade and mitigating the pathological effects.





Click to download full resolution via product page

Caption: JAK/STAT signaling pathway and the inhibitory action of Pacritinib.





### **Clinical Trial Workflow**

The clinical development of Pacritinib for myelofibrosis has followed a standard phased approach, from initial dose-finding and safety studies to large-scale efficacy trials. The diagram below illustrates a typical workflow for such clinical trials.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial.





### **Experimental Protocols of Key Clinical Trials**

Detailed methodologies for the pivotal clinical trials of Pacritinib are outlined below.

### PERSIST-1 (NCT01773187)

- Study Design: A randomized, open-label, multicenter, Phase 3 trial.
- Patient Population: 327 patients with myelofibrosis, regardless of their platelet count. Patients were Janus kinase inhibitor (JAKi)-naïve.
- Intervention: Patients were randomized in a 2:1 ratio to receive either Pacritinib (400 mg once daily) or the best available therapy (BAT), which excluded other JAK inhibitors.
- Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).
- Secondary Endpoints: The proportion of patients achieving a ≥50% reduction in Total Symptom Score (TSS) at week 24.

### **PERSIST-2 (NCT02055781)**

- Study Design: A randomized, controlled, open-label, multinational Phase 3 trial.
- Patient Population: 311 patients with myelofibrosis and thrombocytopenia (platelet count ≤100,000/µL). Prior treatment with a JAK inhibitor was permitted.
- Intervention: Patients were randomized 1:1:1 to receive Pacritinib 400 mg once daily,
   Pacritinib 200 mg twice daily, or BAT (which could include ruxolitinib).
- Co-Primary Endpoints:
  - The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24.
  - The proportion of patients achieving a ≥50% reduction in TSS at week 24.



### PAC203 (NCT03165734)

- Study Design: A randomized, open-label, dose-finding Phase 2 trial.
- Patient Population: 161 patients with advanced myelofibrosis who were previously treated with ruxolitinib and were either intolerant or resistant.
- Intervention: Patients were randomized 1:1:1 to receive Pacritinib at one of three doses: 100
  mg once daily, 100 mg twice daily, or 200 mg twice daily.
- Primary Objective: To determine the recommended dose of Pacritinib for further study based on efficacy and safety data through week 24.
- Efficacy Endpoints:
  - ≥35% spleen volume reduction (SVR).
  - ≥50% reduction in the 7-component TSS.

### **Comparative Efficacy Data**

The following tables summarize the key efficacy outcomes from the pivotal trials of Pacritinib and its comparators, Ruxolitinib and Fedratinib.

## Table 1: Spleen Volume Reduction (SVR ≥35%) at Week 24



| Clinical Trial                  | Treatment Arm                       | Patient<br>Population               | SVR ≥35%<br>Rate | p-value vs.<br>Control |
|---------------------------------|-------------------------------------|-------------------------------------|------------------|------------------------|
| PERSIST-1                       | Pacritinib 400 mg<br>QD             | JAKi-Naïve (All<br>Platelet Counts) | 19.1%            | 0.0003[1]              |
| Best Available<br>Therapy (BAT) | JAKi-Naïve (All<br>Platelet Counts) | 4.7%[2]                             |                  |                        |
| PERSIST-2                       | Pacritinib 200 mg<br>BID            | Thrombocytopeni<br>a (≤100,000/µL)  | 22%[3]           | 0.001[3]               |
| Best Available<br>Therapy (BAT) | Thrombocytopeni<br>a (≤100,000/µL)  | 3%[3]                               |                  |                        |
| PAC203                          | Pacritinib 200 mg<br>BID            | Ruxolitinib-<br>Experienced         | 9.3%             | N/A                    |
| COMFORT-I                       | Ruxolitinib                         | JAKi-Naïve                          | 41.9%[4]         | <0.001                 |
| Placebo                         | JAKi-Naïve                          | 0.7%[4]                             |                  |                        |
| JAKARTA                         | Fedratinib 400<br>mg                | JAKi-Naïve                          | 47%[5][6]        | <0.0001                |
| Placebo                         | JAKi-Naïve                          | 1%[5][6]                            |                  |                        |

Table 2: Total Symptom Score (TSS) Reduction (≥50%) at Week 24



| Clinical Trial                  | Treatment Arm                       | Patient<br>Population               | TSS ≥50%<br>Rate | p-value vs.<br>Control |
|---------------------------------|-------------------------------------|-------------------------------------|------------------|------------------------|
| PERSIST-1                       | Pacritinib 400 mg<br>QD             | JAKi-Naïve (All<br>Platelet Counts) | 24.5%[2]         | <0.0001                |
| Best Available<br>Therapy (BAT) | JAKi-Naïve (All<br>Platelet Counts) | 6.5%[2]                             |                  |                        |
| PERSIST-2                       | Pacritinib 200 mg<br>BID            | Thrombocytopeni<br>a (≤100,000/µL)  | 32%[3]           | 0.01[3]                |
| Best Available<br>Therapy (BAT) | Thrombocytopeni<br>a (≤100,000/µL)  | 14%[3]                              |                  |                        |
| PAC203                          | Pacritinib 200 mg<br>BID            | Ruxolitinib-<br>Experienced         | 7.4%             | N/A                    |
| COMFORT-I                       | Ruxolitinib                         | JAKi-Naïve                          | 45.9%[4]         | <0.001                 |
| Placebo                         | JAKi-Naïve                          | 5.3%[4]                             |                  |                        |
| JAKARTA                         | Fedratinib 400<br>mg                | JAKi-Naïve                          | 40%[5][6]        | <0.0001                |
| Placebo                         | JAKi-Naïve                          | 9%[5][6]                            | _                |                        |

### **Safety and Tolerability**

The safety profile of Pacritinib has been evaluated across its clinical development program. The most common adverse events are manageable.

### **Table 3: Key Adverse Events (Grade ≥3)**



| Adverse Event    | PERSIST-1<br>(Pacritinib 400 mg<br>QD) | PERSIST-2<br>(Pacritinib 200 mg<br>BID)   | PAC203 (Pacritinib<br>200 mg BID)         |
|------------------|----------------------------------------|-------------------------------------------|-------------------------------------------|
| Thrombocytopenia | 12%[1]                                 | 32%[7]                                    | Data not specified in a comparable format |
| Anemia           | 17%[1]                                 | 22%[7]                                    | Data not specified in a comparable format |
| Diarrhea         | 5%[1]                                  | Data not specified in a comparable format | 3.1%[8]                                   |
| Nausea           | <1%[2]                                 | Data not specified in a comparable format | 0.6%[8]                                   |

### **Discussion**

The clinical trial data demonstrate that Pacritinib is an effective treatment for patients with myelofibrosis, leading to significant reductions in spleen volume and improvements in symptom burden.[2][3] A notable advantage of Pacritinib is its efficacy in patients with thrombocytopenia, a patient population with limited treatment options.[3][7] The PERSIST-2 trial specifically enrolled patients with low platelet counts and showed a clear benefit of Pacritinib over the best available therapy.[3]

When compared to other approved JAK inhibitors, Ruxolitinib and Fedratinib, Pacritinib shows a distinct profile. While Ruxolitinib and Fedratinib have demonstrated higher rates of spleen volume and symptom score reduction in JAKi-naïve populations, these trials largely excluded patients with severe thrombocytopenia.[4][5][6] The PAC203 trial further supports the role of Pacritinib in a second-line setting for patients who have been previously treated with Ruxolitinib.

The safety profile of Pacritinib is generally manageable, with gastrointestinal and hematologic adverse events being the most common.[1][2][8] The incidence of severe thrombocytopenia and anemia requires careful monitoring and management.

### Conclusion



Pacritinib Citrate represents a valuable therapeutic option for patients with myelofibrosis, particularly those with significant thrombocytopenia. Its unique mechanism of action and demonstrated efficacy in a challenging patient population address a critical unmet medical need. Further research and real-world evidence will continue to define its optimal placement in the evolving treatment landscape of myelofibrosis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pacritinib versus best available therapy for the treatment of myelofibrosis irrespective of baseline cytopenias (PERSIST-1): an international, randomised, phase 3 trial [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. CTI BioPharma Announces Presentation of Data Supporting Pacritinib's Benefit in Myelofibrosis Patients with Severe Thrombocytopenia at the 61st American Society of Hematology Meeting [prnewswire.com]
- To cite this document: BenchChem. [Pacritinib Citrate in Myelofibrosis: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933568#meta-analysis-of-clinical-trial-data-forpacritinib-citrate-in-myelofibrosis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com